5-Benzoylisoquinoline

Descripción general

Descripción

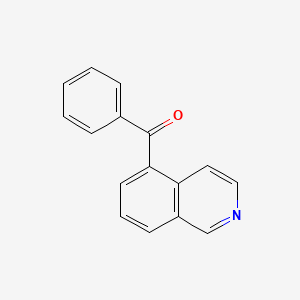

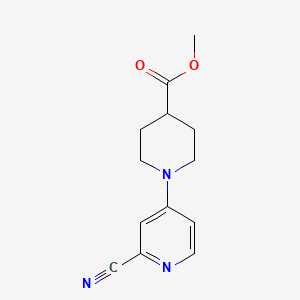

5-Benzoylisoquinoline is a chemical compound with the molecular formula C16H11NO . It falls under the category of benzylisoquinoline alkaloids (BIAs), which are a structurally diverse group of plant specialized metabolites .

Synthesis Analysis

The synthesis of benzylisoquinoline alkaloids involves a restricted number of enzyme types that catalyze landmark coupling reactions and subsequent functional group modifications . A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold .Molecular Structure Analysis

The molecular structure of this compound consists of a benzyl group attached to an isoquinoline . Further detailed analysis would require specific tools or software .Chemical Reactions Analysis

BIA biosynthesis involves several enzymes, including O-methyl-, N-methyl- and O-acetyltransferases, cytochromes P450, FAD-dependent oxidases, non-heme dioxygenases, and NADPH-dependent reductases . These enzymes are implicated in the multistep pathways leading to structurally diverse alkaloids .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly mentioned in the retrieved sources. For a comprehensive analysis, specific experimental data or computational simulations would be required .Aplicaciones Científicas De Investigación

Metabolismo de los Alcaloides de Bencilisoquinolina

Los alcaloides de bencilisoquinolina (BIA) son un grupo estructuralmente diverso de metabolitos especializados de plantas con una larga historia de investigación . Las propiedades medicinales de muchos compuestos, incluido 5-Benzoylisoquinoline, se han explotado durante siglos . Estos incluyen los analgésicos narcóticos codeína y morfina, los agentes antimicrobianos sanguinarina y berberina, y el fármaco antitusivo y anticancerígeno noscapina .

Diseño de fármacos

La quinolina, que consiste en benceno fusionado con piridina N-heterocíclica, ha recibido considerable atención como plantilla central en el diseño de fármacos debido a su amplio espectro de bioactividad . Esto incluye el desarrollo de muchos medicamentos antimaláricos como la cloroquina, la pirimetamina y la mefloquina .

Aplicaciones antimicrobianas

Muchos BIA, incluido this compound, poseen potentes propiedades antimicrobianas . Por ejemplo, la sanguinarina y la berberina son conocidas por sus efectos antimicrobianos .

Aplicaciones analgésicas

Los analgésicos narcóticos morfina y codeína se derivan de BIA . Estos compuestos se han utilizado durante siglos como fuente de analgesia .

Aplicaciones anticancerígenas

La noscapina, una BIA, es conocida por sus propiedades antitusivas y anticancerígenas . Esto sugiere posibles aplicaciones de this compound en el tratamiento del cáncer.

Plataformas de biología sintética

El creciente repositorio de genes biosintéticos de BIA está proporcionando las partes necesarias para aplicar plataformas emergentes de biología sintética al desarrollo de sistemas de producción en microbios como una alternativa a las plantas como fuente comercial de valiosos BIA .

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

5-Benzoylisoquinoline is a type of benzylisoquinoline alkaloid (BIA), a structurally diverse group of plant specialized metabolites . For example, some BIAs have been used as narcotic analgesics, antimicrobial agents, and anticancer drugs . .

Mode of Action

It’s known that bia biosynthesis involves a restricted number of enzyme types that catalyze landmark coupling reactions and subsequent functional group modifications . These enzymes include several O-methyl-, N-methyl- and O-acetyltransferases, cytochromes P450, FAD-dependent oxidases, non-heme dioxygenases, and NADPH-dependent reductases

Biochemical Pathways

Bias are known to be involved in a variety of biochemical pathways . The biosynthesis of BIAs involves a series of enzymatic reactions leading to structurally diverse alkaloids . The expansion of resources to include a wider range of plant species is creating an opportunity to investigate previously uncharacterized BIA pathways .

Pharmacokinetics

These properties are crucial in determining the bioavailability of a compound . The ADME properties of a compound can be influenced by various factors, including its physicochemical properties, the route of administration, and the individual’s physiological condition .

Result of Action

Many bias possess potent pharmacological properties . For example, some BIAs have been used as narcotic analgesics, antimicrobial agents, and anticancer drugs . The specific molecular and cellular effects of this compound would depend on its interaction with its targets and the biochemical pathways it affects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can impact both primary and secondary metabolism, and strong evidence suggests that plant responses are highly coordinated . .

Análisis Bioquímico

Biochemical Properties

5-Benzoylisoquinoline plays a significant role in biochemical reactions, particularly in the metabolism of benzylisoquinoline alkaloids. It interacts with various enzymes, proteins, and other biomolecules. Key enzymes involved include cytochromes P450, FAD-dependent oxidases, and NADPH-dependent reductases . These enzymes catalyze the multistep pathways leading to the formation of structurally diverse alkaloids. The interactions between this compound and these enzymes are crucial for the biosynthesis of other pharmacologically active compounds.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of different cell types by modulating the activity of specific signaling pathways and altering gene expression patterns . These changes can lead to significant effects on cellular metabolism, impacting the overall function and health of the cells.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific enzymes and proteins, modulating their activity and leading to downstream effects on cellular processes . This compound can inhibit or activate enzymes, thereby influencing various biochemical pathways and altering gene expression to exert its effects at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been found that the compound remains stable under certain conditions but may degrade over time, leading to changes in its efficacy and impact on cellular processes . Long-term studies have shown that this compound can have sustained effects on cellular function, although these effects may vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, the compound can have beneficial effects on cellular function and metabolism. At higher doses, it may exhibit toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is effective without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into other bioactive compounds. Key enzymes in these pathways include cytochromes P450, FAD-dependent oxidases, and NADPH-dependent reductases . These interactions influence metabolic flux and metabolite levels, contributing to the overall metabolic profile of the compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific tissues . The localization and accumulation of this compound can significantly impact its activity and function within the body.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . This localization is crucial for the compound’s interaction with specific biomolecules and its overall biochemical activity.

Propiedades

IUPAC Name |

isoquinolin-5-yl(phenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO/c18-16(12-5-2-1-3-6-12)15-8-4-7-13-11-17-10-9-14(13)15/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOZLCLPBMORBQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=CC3=C2C=CN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Bromo-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B1526888.png)

![1-[3-fluoro-4-(4-methyl-1H-pyrazol-1-yl)phenyl]ethan-1-amine hydrochloride](/img/structure/B1526898.png)

![N-[carbamothioyl(cyclopropyl)methyl]benzamide](/img/structure/B1526900.png)

![4-[Bromo(phenyl)methyl]-1,2-difluorobenzene](/img/structure/B1526904.png)

![3-[(2-Methoxyethoxy)methyl]pyrrolidine](/img/structure/B1526905.png)

![(+)-(5Ar,10bs)-5a,10b-dihydro-2-(2,4,6-trimethylphenyl)-4h,6h-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazinium chloride monohydrate](/img/structure/B1526911.png)